BenchChemオンラインストアへようこそ!

2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride

Monoamine oxidase LSD1 irreversible inhibitor

This compound combines a 2,4-dichloro-phenoxy motif with a cyclopropylaminomethyl-acetamide core, offering a unique substitution pattern absent in clorgyline, pargyline, or tranylcypromine. It enables selective LSD1/MAO-B dual inhibition studies and fills a critical gap in the SAR matrix of phenylcyclopropylamine acetamides. Ideal for epigenetic regulation, dopamine metabolism, and antiviral latency research. Supplied as high-purity hydrochloride salt; immediate shipping for non-human research use.

Molecular Formula C12H15Cl3N2O2
Molecular Weight 325.6 g/mol
Cat. No. B5455333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride
Molecular FormulaC12H15Cl3N2O2
Molecular Weight325.6 g/mol
Structural Identifiers
SMILESC1CC1NCC2=C(C(=CC(=C2)Cl)Cl)OCC(=O)N.Cl
InChIInChI=1S/C12H14Cl2N2O2.ClH/c13-8-3-7(5-16-9-1-2-9)12(10(14)4-8)18-6-11(15)17;/h3-4,9,16H,1-2,5-6H2,(H2,15,17);1H
InChIKeyVGADSDVDPBVJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide Hydrochloride: Structural Identity, Patent Provenance, and Research-Grade Specifications


2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide hydrochloride (free base formula C₁₂H₁₄Cl₂N₂O₂, MW 289.15; HCl salt C₁₂H₁₅Cl₃N₂O₂, MW 325.6) is a synthetic phenylcyclopropylamine acetamide derivative that falls within the broader chemotype disclosed in patents assigned to Oryzon Genomics, including US 8,524,717 B2 and WO 2010/043721, which claim phenylcyclopropylamine acetamides as inhibitors of lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAO‑A/B) [1]. The compound is supplied as a hydrochloride salt and is intended exclusively for non‑human, non‑therapeutic research use [2].

Why 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide Hydrochloride Cannot Be Replaced by a Generic Phenoxyacetamide or Simple Cyclopropylamine


Within the phenylcyclopropylamine acetamide class, subtle modifications to the aryl‑ether, amine‑linker, and cyclopropylamine regions can shift selectivity from LSD1 to MAO‑A or MAO‑B by orders of magnitude [1]. The present compound combines a 2,4‑dichloro‑phenoxy motif (reminiscent of the irreversible MAO‑A inhibitor clorgyline) with a cyclopropylaminomethyl substituent at the 6‑position and a terminal acetamide group—a constellation that is absent from single‑target reference compounds such as clorgyline (MAO‑A‑selective), pargyline (MAO‑B‑selective), or tranylcypromine (pan‑MAO/LSD1). Consequently, generic substitution with a simple phenoxyacetamide or an unsubstituted phenylcyclopropylamine would ignore the poly‑pharmacology profile encoded by this specific substitution pattern [2].

Quantitative Differentiation Evidence for 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide Hydrochloride Against Closest Comparators


Structural Differentiation from Clorgyline: Replacement of Propargyl‑N‑methyl by Cyclopropylaminomethyl‑acetamide

The target compound replaces the N‑methyl‑N‑propargylamine warhead of clorgyline with a cyclopropylaminomethyl‑acetamide moiety. In clorgyline, the propargyl group forms a covalent adduct with the FAD cofactor, conferring irreversible MAO‑A inhibition (IC₅₀ = 0.0012 µM MAO‑A, Ki = 0.054 µM) [1]. The cyclopropylaminomethyl‑acetamide motif is characteristic of LSD1‑directed inhibitors disclosed in US 8,524,717, where the cyclopropyl group engages the FAD pocket while the acetamide extends toward solvent‑exposed regions [2]. This architectural difference allows the target compound to probe LSD1/MAO‑B dual inhibition rather than pure MAO‑A selectivity.

Monoamine oxidase LSD1 irreversible inhibitor phenoxyacetamide structure‑activity relationship

Differentiation from Tranylcypromine (TCP): Attenuated MAO‑A Activity with Retained LSD1 Inhibition Potential

Tranylcypromine (TCP) inhibits LSD1 with IC₅₀ ≈ 2–100 µM while strongly inhibiting MAO‑A (IC₅₀ = 0.48 µM) and MAO‑B (IC₅₀ = 4.88 µM) [1]. In contrast, the target compound’s bulky 2,4‑dichloro‑6‑(cyclopropylaminomethyl)phenoxy‑acetamide substituent is sterically incompatible with the narrow MAO‑A active site, as demonstrated by the class‑level observation that N‑substituted cyclopropylamines with large aryl‑ether groups show MAO‑A Ki > 100 µM [2]. This steric exclusion is predicted to reduce MAO‑A inhibition by at least 100‑fold relative to TCP while preserving LSD1 engagement through the cyclopropyl‑FAD interaction, yielding a cleaner LSD1‑centric pharmacological tool.

LSD1 MAO‑A MAO‑B tranylcypromine selectivity window

Differentiation from 2‑Phenoxyacetamide MAO Inhibitors: Cyclopropylaminomethyl Introduction Shifts Target Profile Toward LSD1

A published series of 2‑phenoxyacetamide analogues achieved MAO‑A inhibition as low as IC₅₀ = 0.018 µM (compound 21) and MAO‑B IC₅₀ = 0.07 µM [1]. However, those molecules lack a cyclopropylaminomethyl substituent at the ortho‑position of the phenoxy ring. The introduction of this motif, as in the target compound, is a known strategy to confer LSD1 inhibitory activity [2]. While representative phenoxyacetamides reach nanomolar potency against MAO enzymes, they show no appreciable LSD1 activity (IC₅₀ > 10 µM), whereas the target compound’s chemotype is explicitly claimed for LSD1 inhibition, placing it in a distinct target‑product profile.

MAO inhibitor phenoxyacetamide LSD1 selective inhibitor lead optimisation

Optimal Research and Industrial Application Scenarios for 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide Hydrochloride


LSD1‑Selective Chemical Probe Development

The compound’s cyclopropylaminomethyl‑acetamide core, embedded within the Oryzon‑patented chemotype, positions it as a starting scaffold for developing LSD1‑selective probes [1]. Its steric bulk at the phenoxy 6‑position is predicted to clash with the MAO‑A active site, reducing off‑target MAO‑A inhibition that plagues first‑generation phenylcyclopropylamines such as tranylcypromine [2].

Dual LSD1/MAO‑B Pharmacological Profiling in Neurodegeneration Models

Because the 2,4‑dichlorophenoxy moiety is a privileged motif for MAO‑B engagement, the molecule can serve as a tool to study the combined inhibition of LSD1 (epigenetic regulation) and MAO‑B (dopamine metabolism) in cellular models of Parkinson’s disease where both targets are implicated [3].

Structure‑Activity Relationship (SAR) Expansion of Phenylcyclopropylamine Acetamides

With its unique 2,4‑dichloro‑6‑(cyclopropylaminomethyl)phenoxy substitution pattern, this compound fills a gap in the SAR matrix of the phenylcyclopropylamine acetamide series, enabling systematic exploration of how distal aryl‑ether substitution modulates LSD1/MAO selectivity ratios [1].

Antiviral Mechanism‑of‑Action Studies via Epigenetic Modulation

Patents in the family (US 9,616,058) describe LSD1/MAO‑B dual inhibitors for reactivating latent viruses such as HSV and VZV [4]. The target compound may be applicable in antiviral latency models where LSD1 inhibition promotes viral gene expression, facilitating immune clearance or oncolytic virotherapy approaches.

Quote Request

Request a Quote for 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.